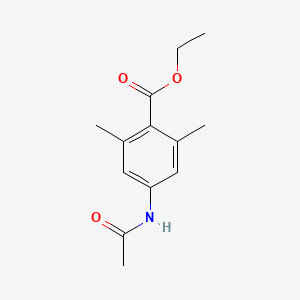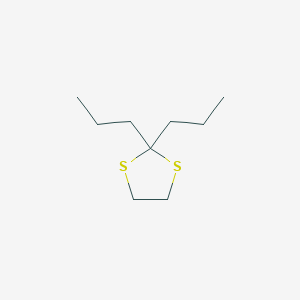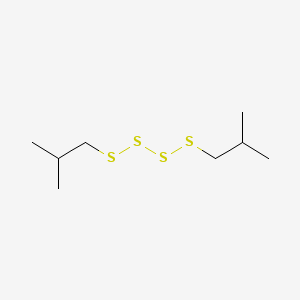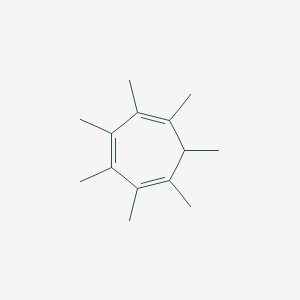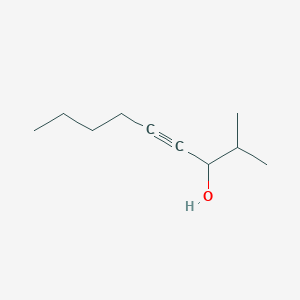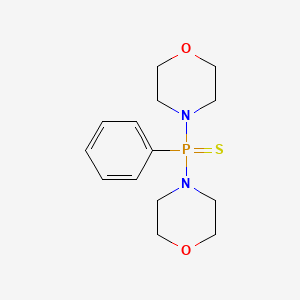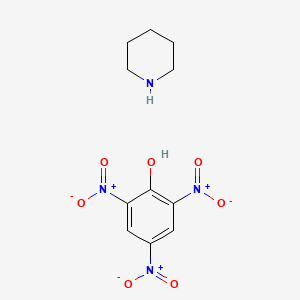
Piperidine, monopicrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, monopicrate is a chemical compound that belongs to the class of heterocyclic organic compounds. Piperidine itself is a six-membered ring containing five methylene bridges and one amine bridge. The monopicrate derivative involves the addition of a picrate group, which is a nitro-substituted phenol. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Piperidine, monopicrate can be synthesized through several methods. One common approach involves the reaction of piperidine with picric acid (2,4,6-trinitrophenol) under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the monopicrate derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactions to ensure consistent quality and yield. The process often includes the use of catalysts to enhance the reaction rate and efficiency. The final product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, monopicrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups in the picrate moiety to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized piperidine compounds.
Aplicaciones Científicas De Investigación
Piperidine, monopicrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of piperidine, monopicrate involves its interaction with specific molecular targets. The picrate moiety can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can also interact with biological membranes, affecting their function. These interactions can lead to various physiological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Piperine: A naturally occurring alkaloid found in black pepper, known for its bioavailability-enhancing properties.
Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.
Piperidone: A ketone derivative of piperidine, used in the synthesis of pharmaceuticals.
Uniqueness
Piperidine, monopicrate is unique due to the presence of the picrate group, which imparts distinct chemical and biological properties. The combination of the piperidine ring and the picrate moiety makes it a versatile compound with a wide range of applications in research and industry.
Propiedades
Número CAS |
6091-49-2 |
|---|---|
Fórmula molecular |
C11H14N4O7 |
Peso molecular |
314.25 g/mol |
Nombre IUPAC |
piperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;6H,1-5H2 |
Clave InChI |
FWKSXMLAUFVOEY-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
